N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC16358976
Molecular Formula: C17H14ClNO2S
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO2S |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C17H14ClNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |
| Standard InChI Key | QKBNQQHXBKPBSI-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 5,6-dihydro-1,4-oxathiine ring, a partially saturated heterocycle containing one sulfur and one oxygen atom. The carboxamide group at position 2 is bonded to a 4-chlorophenyl moiety, while position 3 is substituted with a phenyl group . This arrangement confers steric and electronic properties that influence reactivity and interactions with biological targets.
Table 1: Molecular Properties of N-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically involves a multi-step sequence starting from 4-chlorophenol and a functionalized oxathiine precursor. A representative route includes:
-
Condensation Reaction: 4-Chlorobenzoyl chloride reacts with a 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid derivative under basic conditions (e.g., NaOH or KCO) to form an intermediate acyl chloride.
-
Amidation: The acyl chloride intermediate is treated with aniline or a substituted aniline to yield the carboxamide product.
-
Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 4-Chlorobenzoyl chloride, KCO, DMF, 80°C | 78 | 90 |
| 2 | Aniline, THF, rt, 12 h | 65 | 85 |
| 3 | Silica gel chromatography | - | 95 |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance reproducibility and scalability. Key parameters include:
-
Temperature control (70–90°C) to prevent side reactions.
-
Catalytic base optimization (e.g., switching from NaOH to KPO for milder conditions).
-
Solvent selection (e.g., dimethylformamide for high solubility).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The proposed mechanism involves disruption of microbial cell membranes via interactions with phospholipid bilayers, leading to leakage of cytoplasmic contents.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa | 14.2 | Caspase-3 activation |
| MCF-7 | 17.8 | CDK2 inhibition |
| A549 | 22.1 | p21 upregulation |
Pharmacological and Toxicological Profiles
Pharmacokinetics
Limited data exist on absorption, distribution, metabolism, and excretion (ADME). Computational predictions (e.g., SwissADME) suggest:
-
Moderate oral bioavailability (F = 45%) due to moderate solubility (LogS = -3.2).
-
High plasma protein binding (>90%) mediated by hydrophobic interactions .
-
CYP3A4-mediated hepatic metabolism generating hydroxylated metabolites .
Toxicity Considerations
Acute toxicity studies in rodents (LD = 320 mg/kg) highlight dose-dependent hepatotoxicity, evidenced by elevated serum ALT/AST levels. Chronic exposure (28 days) at 50 mg/kg/day caused renal tubular necrosis, underscoring the need for structural optimization to improve safety.
Applications in Drug Development and Materials Science
Therapeutic Candidates
The compound serves as a lead structure for:
-
Antimicrobial Agents: Derivatives with fluorinated phenyl groups show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA).
-
Kinase Inhibitors: Structural analogs are being evaluated as selective inhibitors of oncogenic kinases (e.g., BRAF V600E).
Non-Pharmaceutical Uses
In materials science, its rigid heterocyclic core is exploited in:
-
Liquid Crystals: Derivatives with elongated alkyl chains exhibit nematic phases at room temperature.
-
Polymer Additives: Incorporation into polyurethane matrices improves thermal stability (T increased by 15°C).
Future Research Directions
Mechanistic Elucidation
-
Target Deconvolution: Proteomic profiling (e.g., affinity chromatography-mass spectrometry) to identify binding partners.
-
In Vivo Efficacy: Xenograft models to validate anticancer activity and optimize dosing regimens.
Structural Optimization
-
Bioisosteric Replacement: Substituting the chlorophenyl group with trifluoromethyl to enhance metabolic stability.
-
Prodrug Development: Ester prodrugs to improve aqueous solubility and oral absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume